

Technical Guide: 1-Methylpyrrole-2-carboxaldehyde

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Compound of Interest

Compound Name: 1-Methylpyrrole-2-carboxaldehyde

CAS No.: 1192-58-1

Cat. No.: B072296

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Navigating Chemical Identity, Synthesis, and Application in Heterocyclic Chemistry[1]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) is a pivotal heterocyclic building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds.[1][2][3][4][5] Its electron-rich pyrrole ring, coupled with a reactive formyl group at the C2 position, makes it an ideal substrate for condensation reactions, polypyrrole synthesis, and the development of bioactive scaffolds.

This guide provides a definitive technical reference for researchers, moving beyond simple nomenclature to cover synthesis protocols, reactivity profiles, and critical handling data.

Part 1: Nomenclature & Chemical Identity

Accurate identification is the first step in reproducible research. While the IUPAC name provides a systematic definition, the compound is frequently referenced by trivial names in older literature and commercial catalogs.

Table 1: Synonym & Identifier Matrix

Naming Convention	Primary Name / Synonym	Context
IUPAC (Systematic)	1-Methyl-1H-pyrrole-2-carbaldehyde	Preferred for formal publication.
Common / Trivial	N-Methylpyrrole-2-carboxaldehyde	Most common in organic synthesis literature.
Functional	2-Formyl-1-methylpyrrole	Emphasizes the aldehyde functional group.[1][3][5][6]
Alternative	1-Methyl-2-formylpyrrole	Variation of the functional name.[1][3][6]
Legacy	N-Methyl-2-pyrrolaldehyde	Older chemically descriptive term.[1][4][7][8]
CAS Registry	1192-58-1	Universal database key.
FEMA Number	4332	Flavor & Extract Manufacturers Association ID.[3]
MDL Number	MFCD00003087	Symyx / Elsevier database ID.

Structural Visualization

The following diagram illustrates the numbering scheme critical for distinguishing the 2-carboxaldehyde from its 3-carboxaldehyde isomer.

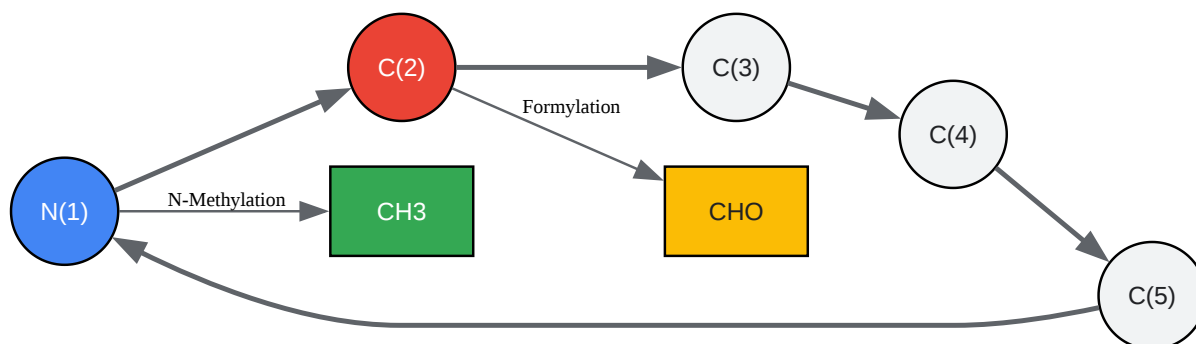


Figure 1: Structural Connectivity of 1-Methylpyrrole-2-carboxaldehyde

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[1]

Part 2: Physical & Chemical Characterization

Data in this section is aggregated from verified experimental sources to assist in purification and identification.

Table 2: Physicochemical Properties

Property	Value	Notes
Molecular Formula	C ₆ H ₇ NO	
Molecular Weight	109.13 g/mol	
Appearance	Clear yellow to dark red liquid	Darkens upon oxidation/light exposure.[1][9]
Boiling Point	87–90 °C @ 22 mmHg	Vacuum distillation recommended.
Density	1.016 g/mL @ 25 °C	
Refractive Index	n _{20/D} 1.558–1.564	
Solubility	Soluble in Ethanol, Ether, DCM	Slightly soluble in water.
Flash Point	72 °C (Closed Cup)	Combustible.[4]

Part 3: Synthesis Protocol (Vilsmeier-Haack Formylation)

The most robust method for synthesizing **1-Methylpyrrole-2-carboxaldehyde** is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution allows for the regioselective introduction of a formyl group at the C2 position of the electron-rich N-methylpyrrole ring.

Mechanistic Workflow

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and Phosphorus Oxychloride (POCl₃).

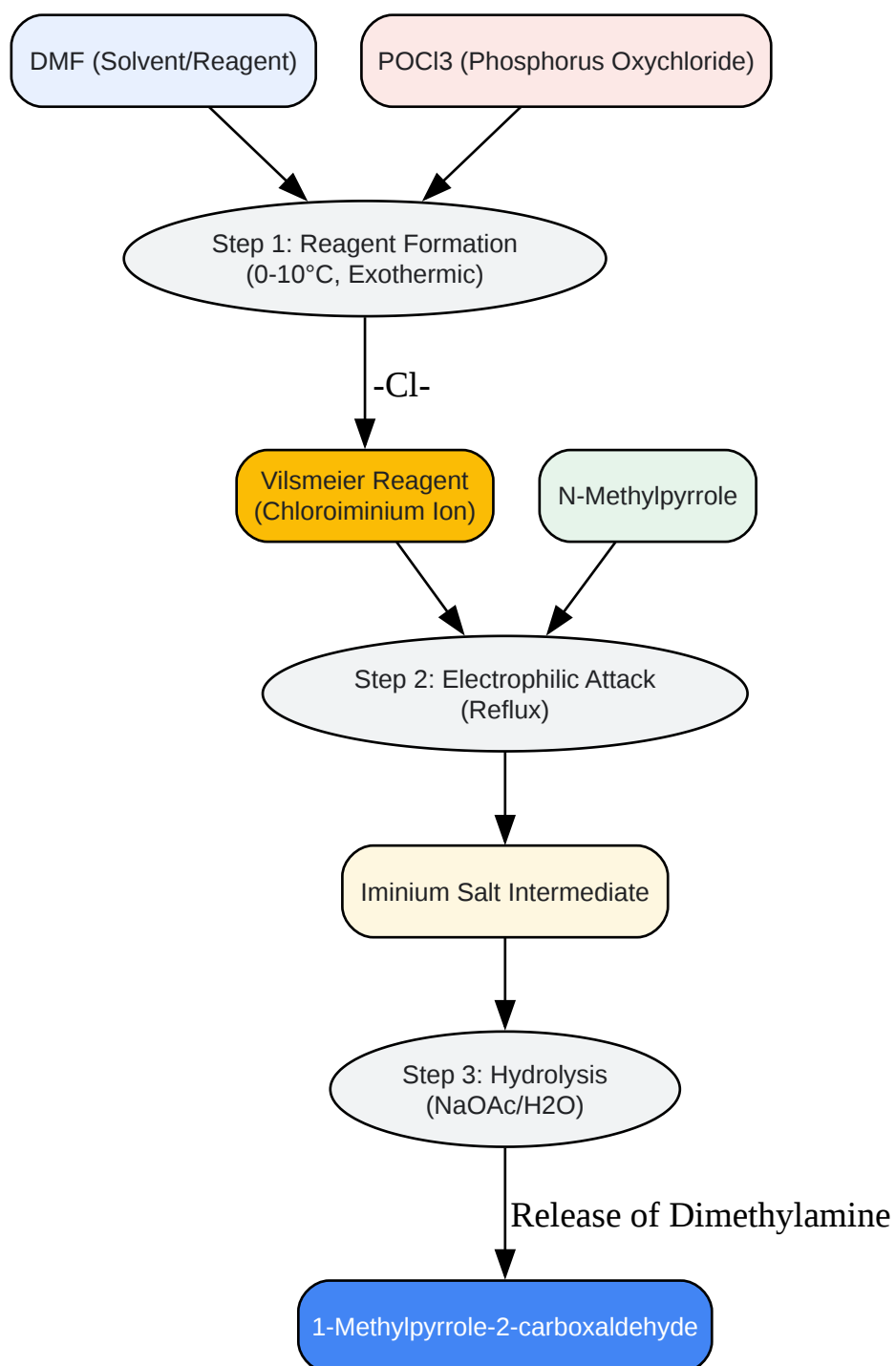


Figure 2: Vilsmeier-Haack Synthesis Workflow

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Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of POCl_3 and the evolution of HCl gas.

- Reagent Preparation:
 - In a 3-neck round-bottom flask equipped with a drying tube and addition funnel, cool Dimethylformamide (DMF) (1.1 eq) to 0–5 °C.
 - Dropwise add Phosphorus Oxychloride (POCl_3) (1.1 eq).^[10] Caution: Reaction is highly exothermic. Stir for 15–30 minutes to form the Vilsmeier salt (often appears as a viscous oil or solid).
- Substrate Addition:
 - Dissolve N-methylpyrrole (1.0 eq) in a solvent (e.g., 1,2-dichloroethane or excess DMF) and add dropwise to the Vilsmeier reagent, maintaining temperature <10 °C.
 - Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 80–90 °C) for 1–2 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1) for consumption of starting material.
- Hydrolysis (Critical Step):
 - Cool the reaction mixture to room temperature.
 - Pour the mixture onto crushed ice containing Sodium Acetate (approx. 5 eq) or saturated aqueous Sodium Carbonate. Note: This hydrolyzes the iminium salt to the aldehyde.
 - Stir vigorously for 30 minutes.
- Work-up & Purification:
 - Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x).
 - Wash combined organics with water and brine, then dry over anhydrous Na_2SO_4 .
 - Concentrate under reduced pressure.

- Purification: Distill under vacuum (bp 87–90 °C @ 22 mmHg) to yield the pure aldehyde as a pale yellow liquid.

Part 4: Applications in Drug Discovery

The 2-formyl group serves as a "chemical handle" for expanding the molecular complexity of the pyrrole ring.

- Heterocyclic Condensation:
 - Reaction with amines yields Schiff bases, which are precursors to antifungal and antibacterial agents.
 - Condensation with hydrazine derivatives leads to hydrazones, often screened for anti-tubercular activity.
- Tolmetin Analogs:
 - While Tolmetin (a NSAID) is derived from 1-methylpyrrole-2-acetic acid, the 2-carboxaldehyde is a key intermediate in synthesizing structural analogs used to study COX-1/COX-2 inhibition selectivity.
- Porphyrin Synthesis:
 - Used in the Rothmund or Lindsey synthesis methods to create N-confused porphyrins or methylated porphyrin arrays for photodynamic therapy (PDT) research.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

- Hazards:
 - H227: Combustible liquid.[9]
 - H315: Causes skin irritation.[4][9]
 - H319: Causes serious eye irritation.[9]

- H335: May cause respiratory irritation.[4][9]
- Storage: Store at 2–8 °C (Refrigerate). The compound oxidizes to the carboxylic acid upon prolonged exposure to air. Store under nitrogen or argon for long-term stability.

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